2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid is a compound that belongs to the family of oxindole derivatives, which are known for their diverse biological activities. This compound features a bromo and fluoro substituent on the indole ring, contributing to its potential pharmacological properties. The molecular structure includes an acetic acid moiety, which may enhance its solubility and reactivity.
This compound can be classified as:
The synthesis of 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid typically involves several steps:
Technical details include the use of solvents such as ethanol or dimethylformamide during reactions, and conditions such as refluxing at elevated temperatures (around 90°C) for optimal yields .
The molecular formula for 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid is . The structure comprises:
Key structural data includes:
The compound can participate in various chemical reactions due to its functional groups. Notable reactions include:
Technical details include reaction conditions like temperature control and solvent choice, which are crucial for achieving high yields and purity of the product .
The mechanism of action for compounds like 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid often involves interactions with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Studies on similar compounds have demonstrated potential anticancer activity, suggesting that this compound may inhibit specific pathways involved in cell proliferation or survival, although detailed mechanisms specific to this compound require further investigation .
Relevant data from studies indicate that compounds within this class exhibit significant biological activities, including anticancer effects and antimicrobial properties .
2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid has potential applications in:
Research continues into optimizing its synthesis and evaluating its efficacy in clinical settings, emphasizing its relevance in drug discovery programs targeting cancer and other diseases .
The structural design of oxindole-based hybrids leverages molecular hybridization to enhance anticancer efficacy by combining pharmacophoric elements from validated kinase inhibitors. This approach integrates the 2-oxoindolin-3-ylidene core—a hallmark of drugs like sunitinib and nintedanib—with complementary bioactive motifs to create multi-targeting agents. The 5-bromo-6-fluoro substitution pattern in 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid strategically mimics the halogenated indolinone scaffolds of clinical VEGFR-2 inhibitors, which exploit halogen bonding with kinase hinge residues (e.g., Cys919 in VEGFR-2) to improve binding affinity [1] [9]. Hybridization typically follows two pathways:
Table 1: Impact of Molecular Hybridization on Anticancer Activity
Hybrid Structure | Target Kinase | Biological Activity (IC₅₀) | Reference |
---|---|---|---|
Sunitinib (control) | VEGFR-2 | 89.4% inhibition at 10 μM | [1] |
2-Oxoindolin-3-ylidene-urea (12b) | VEGFR-2 | 87.2% inhibition at 10 μM | [1] |
Imidazo[2,1-b]thiazole-oxindole | VEGFR-2 | 0.33 μM |
Computational studies confirm that hybridization augments binding: Hybrids incorporating 6-methylimidazo[2,1-b]thiazole exhibit ΔG values of −9.8 kcal/mol, surpassing sunitinib (−8.5 kcal/mol) due to additional hydrophobic contacts with Val848 and Phe1047 in VEGFR-2 [9].
Halogen placement at C5 and C6 of the oxindole ring critically influences steric and electronic interactions with kinase targets. Bromine at C5 extends into a hydrophobic subpocket (e.g., Leu1035 in VEGFR-2), while fluorine at C6 enhances electron withdrawal, polarizing the carbonyl group at C2 to strengthen hydrogen bonding with catalytic residues [8]. Key optimization strategies include:
Table 2: Role of Halogen Substituents in Biological Activity
Substituent Pattern | VEGFR-2 IC₅₀ (μM) | Antiproliferative Activity (MCF-7 IC₅₀, μM) |
---|---|---|
5-Br, 6-F | 0.33 | 8.38 |
5-H, 6-F | 1.12 | 21.45 |
5-Br, 6-H | 0.87 | 14.92 |
Data sourced from imidazo[2,1-b]thiazole-oxindole hybrids
The acetic acid moiety in 2-(5-Bromo-6-fluoro-2-oxoindolin-3-yl)acetic acid serves as a versatile handle for improving pharmacokinetic properties. Its ionization potential (pKa ≈ 3.8) facilitates salt formation (e.g., sodium or lysine salts), enhancing aqueous solubility by >50-fold compared to non-carboxylated analogs [6] [10]. Functionalization strategies include:
Biophysical studies reveal that acetic acid derivatives adopt a "bent" conformation in physiological buffers, reducing molecular surface area and facilitating passive diffusion. Molecular dynamics simulations show a 30% reduction in desolvation energy compared to bulkier side chains [9] [10].
Table 3: Bioavailability Enhancement Strategies for Acetic Acid-Functionalized Oxindoles
Functionalization Approach | Solubility (mg/mL) | log P | Plasma Half-life (h) |
---|---|---|---|
Free acid | 0.15 | 2.8 | 1.2 |
Sodium salt | 8.90 | 1.2 | 3.5 |
Ethyl ester prodrug | 0.05 | 4.3 | Hydrolysis-dependent |
Data derived from indolinone-3-yl acetic acid analogs [5] [6]
CAS No.: 119752-76-0
CAS No.: 478-94-4
CAS No.: 65618-21-5
CAS No.: 92292-84-7
CAS No.: 2889-26-1
CAS No.: